

Spectroscopic Profile of 3-Ethoxy-1,2propanediol: A Technical Guide

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Compound of Interest		
Compound Name:	3-Ethoxy-1,2-propanediol	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Ethoxy-1,2-propanediol** (CAS No. 1874-62-0), a compound relevant to researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **3-Ethoxy-1,2-propanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.70	m	1H	-CH(OH)-	_
~3.65 - 3.55	m	2H	-CH ₂ (OH)	
~3.50	q	2H	7.0	-O-CH2-CH3
~3.45	d	2H	-O-CH2-CH(OH)-	
~2.70	br s	2H	-OH	_
1.20	t	3H	7.0	-CH₃

Solvent: CDCl3

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~72.0	-CH(OH)-
~70.5	-O-CH ₂ -CH(OH)-
~66.0	-O-CH ₂ -CH ₃
~64.0	-CH ₂ (OH)
~15.0	-СНз

Solvent: CDCl3

Infrared (IR) Spectroscopy



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3380	Broad, Strong	O-H stretch (alcohol)
~2970 - 2870	Medium-Strong	C-H stretch (alkane)
~1120	Strong	C-O stretch (ether and alcohol)
~1050	Strong	C-O stretch (primary and secondary alcohol)

Technique: Neat (thin film) or Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
120	Low	[M] ⁺ (Molecular Ion)
89	Moderate	[M - CH₂OH]+
75	Moderate	[M - OCH ₂ CH ₃] ⁺
61	High	[CH₂(OH)CH(OH)]+
45	High	[CH ₂ OCH ₂ CH ₃]+
31	High	[CH ₂ OH]+

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of **3-Ethoxy-1,2-propanediol**.



Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Approximately 5-10 mg of 3-Ethoxy-1,2-propanediol was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
- The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 scans.
- Spectral Width: 0-12 ppm.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment.
- Number of Scans: 512-1024 scans.
- Spectral Width: 0-220 ppm.
- Relaxation Delay: 2 seconds.
- Temperature: 298 K.

Data Processing:

- Fourier transformation was applied to the acquired free induction decay (FID).
- Phase and baseline corrections were performed.



• Chemical shifts were referenced to the residual solvent peak of CDCI₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Ethoxy-1,2-propanediol**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, potentially with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat/Thin Film Method):

- A drop of liquid 3-Ethoxy-1,2-propanediol was placed between two polished salt plates (e.g., NaCl or KBr).
- The plates were gently pressed together to form a thin liquid film.

Sample Preparation (ATR Method):

 A small drop of 3-Ethoxy-1,2-propanediol was placed directly onto the ATR crystal (e.g., diamond or germanium).

Data Acquisition:

- A background spectrum of the empty sample holder (or clean ATR crystal) was collected.
- The sample was placed in the instrument's sample compartment.
- The spectrum was recorded over the range of 4000-400 cm⁻¹.
- Multiple scans (e.g., 16-32) were co-added to improve the signal-to-noise ratio.

Data Processing:

- The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Peak positions were identified and assigned to corresponding functional group vibrations.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Ethoxy-1,2-propanediol**.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

• A dilute solution of **3-Ethoxy-1,2-propanediol** was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

GC Parameters:

- Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Injection Volume: 1 μL.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-200.
- Scan Mode: Full scan.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

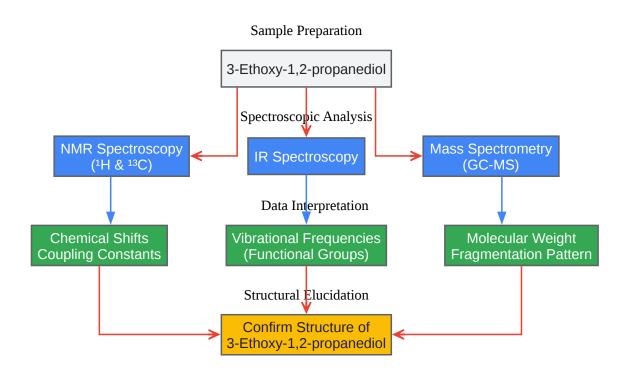


Data Processing:

- The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to 3-Ethoxy-1,2-propanediol.
- The mass spectrum associated with this peak was extracted.
- The molecular ion and major fragment ions were identified and their m/z values and relative intensities were recorded.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like **3-Ethoxy-1,2-propanediol**.



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Caption: Workflow for Spectroscopic Analysis.

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